molecular formula C16H21NO2.HCl B1139496 (S)-(-)-Propranolol hydrochloride

(S)-(-)-Propranolol hydrochloride

Cat. No.: B1139496
M. Wt: 295.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for (S)-(-)-Propranolol hydrochloride is (2S)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride . This nomenclature reflects its stereospecific configuration at the chiral center (C2) and its functional groups: a naphthyl ether, a secondary alcohol, and an isopropylamine moiety.

The compound’s CAS Registry Number is 4199-10-4 , distinguishing it from the racemic mixture (CAS 318-98-9) and other salts like the hemisuccinate derivative (CAS 75020-10-9).

Molecular Formula and Structural Representation

The molecular formula of (S)-(-)-Propranolol hydrochloride is C₁₆H₂₁NO₂·HCl , with a molecular weight of 295.80 g/mol . Its structure consists of:

  • A naphthalen-1-yloxy group linked to a propanolamine backbone.
  • An isopropylamino group at the C1 position.
  • A hydrochloride salt formed at the secondary amine.

The structural formula is represented as:
$$
\text{(S)-(-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride}
$$
Key structural features include the chiral center at C2 and the planar naphthalene ring, which influence receptor binding.

Stereochemical Configuration and Chiral Center Analysis

(S)-(-)-Propranolol hydrochloride contains a single chiral center at the C2 position of the propanolamine chain, conferring its S-configuration . The stereochemistry critically determines pharmacological activity:

  • The S-enantiomer exhibits ~100-fold greater β-adrenoceptor antagonism than the R-enantiomer.
  • X-ray crystallography confirms the absolute configuration of the S-form, with the hydroxyl group (-OH) and naphthyloxy moiety in specific spatial orientations.
Property (S)-Enantiomer (R)-Enantiomer Racemate
β-blocking potency IC₅₀ = 1.2 nM (β₁ receptor) IC₅₀ = 120 nM (β₁ receptor) Intermediate activity
Clinical use Research applications Rarely used Hypertension, angina

The enantiomers are separable via chiral chromatography using cellulose-based stationary phases.

Synonyms and International Nonproprietary Name (INN)

(S)-(-)-Propranolol hydrochloride is recognized by multiple synonyms across databases:

Synonym Source Reference
Levopropranolol hydrochloride
(S)-1-Isopropylamino-3-(1-naphthyloxy)-2-propanol hydrochloride
(S)-(-)-Propanolol hydrochloride
UNII: YP6GDU0L78

The International Nonproprietary Name (INN) for the parent compound is Propranolol , with the hydrochloride salt specified in pharmacopeial monographs. The World Health Organization (WHO) assigns the INN “Propranololi hydrochloridum” for the salt form.

Properties

Molecular Formula

C16H21NO2.HCl

Molecular Weight

295.81

Synonyms

(S)-(-)-1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride

Origin of Product

United States

Scientific Research Applications

Cardiovascular Applications

1. Management of Hypertension and Heart Disease

Propranolol is primarily used for managing hypertension, angina, and preventing myocardial infarction. A pivotal study, the Beta-Blocker Heart Attack Trial (BHAT), demonstrated that propranolol administration significantly reduced total mortality in patients who had experienced myocardial infarctions. In this study involving 3,837 participants, the mortality rate was 7.2% in the propranolol group compared to 9.8% in the placebo group over an average follow-up of 24 months .

Table 1: Mortality Rates in BHAT Study

GroupTotal Mortality (%)Arteriosclerotic Heart Disease Mortality (%)Sudden Cardiac Death (%)
Propranolol7.26.23.3
Placebo9.88.54.6

Psychiatric Applications

2. Treatment of Anxiety Disorders

Propranolol has been utilized to alleviate symptoms of anxiety disorders, particularly in performance anxiety and generalized anxiety disorder. A case report highlighted that propranolol usage resulted in a marked reduction of physical symptoms associated with anxiety, such as tremors and palpitations .

3. Post-Traumatic Stress Disorder (PTSD)

Research indicates that propranolol can be effective in treating PTSD by dampening the physiological response to traumatic memories. In a study involving 36 patients with PTSD, 91.7% reported significant improvement after receiving propranolol following memory reactivation .

Table 2: PTSD Treatment Outcomes

Treatment GroupNumber of PatientsImprovement Rate (%)Mean PGIS Score
Propranolol (40 mg)11--
Propranolol (40 mg + 60 mg)2591.78.4 out of 10

Oncology Applications

4. Role in Cancer Treatment

Recent clinical trials have investigated the efficacy of propranolol hydrochloride in treating various cancers, including Kaposi sarcoma. A phase II trial is assessing its effectiveness in this context, suggesting that propranolol may have potential as an adjunct therapy for certain malignancies .

Case Studies and Research Insights

5. Abuse and Withdrawal Effects

While propranolol is generally safe when used appropriately, there are instances of abuse leading to withdrawal symptoms such as rebound anxiety and elevated blood pressure . A case report documented a patient whose anxiety symptoms worsened with prolonged use of propranolol, emphasizing the importance of monitoring its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Efficacy Comparisons with Other Beta-Blockers

Propranolol’s efficacy and pharmacokinetics differ significantly from other β-blockers and antihypertensives. For instance:

Parameter Propranolol HCl Timolol Maleate Betaxolol HCl Hydrochlorothiazide
Skin Permeability (cm/h) 0.018 (pH 7.0) 0.008 (pH 7.0) 0.006 (pH 7.0) N/A
Hypertension Efficacy Reduces diastolic BP by 10–15% N/A N/A Reduces diastolic BP by 8–12%
Bioavailability 25–30% (oral) 50–75% (ophthalmic) 80–90% (oral) 60–70% (oral)

Propranolol’s lipophilicity (logP = 3.48) enables superior skin permeation compared to hydrophilic β-blockers like timolol and betaxolol, making it suitable for transdermal delivery . However, its oral bioavailability is lower than betaxolol due to extensive first-pass metabolism .

Formulation-Specific Comparisons

Propranolol’s clinical outcomes vary significantly with formulation:

Formulation Efficacy Rate (Infantile Hemangiomas) Treatment Duration (Months) Cmax (ng/mL) Tmax (h)
Oral Solution 87.9% 9.4 ± 3.4 120.5 1.2
Tablets 74.6% 11.6 ± 3.4 85.3 2.5
Controlled-Release N/A 12–24 65.2 6.0

The oral solution achieves faster absorption (higher Cmax at 0.5 h) and superior efficacy in infantile hemangiomas due to enhanced pediatric dosing accuracy . Controlled-release formulations extend action to 12–24 hours but exhibit lower peak plasma concentrations . Microneedle-based transdermal delivery further enhances permeation, achieving 2.5× higher skin retention than pretreated skin .

Physicochemical and Drug Delivery Comparisons

Propranolol’s physicochemical properties influence drug delivery systems:

Property Propranolol HCl Ibuprofen
Polar Surface Area 41.5 Ų 37.3 Ų
Drug Loading in BC 0.5 mg/mL 0.25 mg/mL
Dissolution Rate (40 mg) f2 = 85 vs. reference N/A

Propranolol’s higher polarity enables twice the drug loading in bacterial cellulose (BC) matrices compared to ibuprofen, facilitating sustained-release applications . Dissolution studies of 40 mg tablets in Peru showed similarity factors (f2) >85, indicating bioequivalence to the reference product (Inderal®) .

Prodrugs and Analogues

Prodrug strategies and analogues aim to enhance propranolol’s pharmacokinetics:

Compound Bioavailability vs. Propranolol Key Feature
Propranolol Hemisuccinate 8× higher Bypasses first-pass metabolism
Nitrate Analogue Similar hypotensive effect NO donor activity

The hemisuccinate prodrug increases bioavailability by avoiding hepatic metabolism, while the nitrate analogue retains β-blockade efficacy with added vasodilatory effects .

Preparation Methods

Synthetic Pathway

StepReactionReagents/ConditionsYieldee
1Spiroketal formationCamphorsulfonamide, glycerol, HCl85%
2Mitsunobu etherificationDIAD, PPh₃, p-nitrobenzoic acid78%95%
3Steglich esterificationDCC, DMAP, acetic anhydride82%98%
4Epoxide ring-openingIsopropylamine, THF, 0°C, 2 hours76%98%
5DeprotectionCerium ammonium nitrate (CAN), MeOH/H₂O89%98%

This method leverages Mitsunobu reactions to invert stereochemistry and Steglich esterification for regioselective functionalization. The final product was isolated as the hydrochloride salt with a 34% overall yield.

Chiral Resolution Using Molecularly Imprinted Polymers (MIPs)

Chen et al. (2020) synthesized (S)-(-)-propranolol via chiral separation using MIPs functionalized with acryloyl cyclic vinyl acetate (ACVA).

Procedure

  • Polymer Preparation : ACVA, trimethylolpropane trimethacrylate (TRIM), and (S)-propranolol were polymerized in acetonitrile at 60°C for 24 hours.

  • Template Removal : Washing with methanol/acetic acid (9:1) eliminated non-covalently bound templates.

  • Enantiomeric Separation : MIPs adsorbed (S)-propranolol (2.03 mg/g) preferentially over (R)-(+)-propranolol (0.66 mg/g) in acetonitrile.

Advantages:

  • Eliminates multi-step synthesis.

  • Scalable for industrial production.

Patent-Based Synthesis (CN108586273B)

A Chinese patent (2018) outlines a halogen-mediated route for direct (S)-(-)-propranolol hydrochloride synthesis:

Reaction Sequence

  • Halogenation : 1-naphthol reacts with 1-bromo-1-iodo-3-chloropropan-2-one in acetone at 25°C for 8 hours.

  • Reduction : Sodium borohydride reduces the ketone to secondary alcohol (92% yield).

  • Amination : Isopropylamine in THF at 40°C for 6 hours introduces the amine group.

  • Salt Formation : HCl in ethanol precipitates the hydrochloride salt.

Key Parameters:

  • Solvent: Acetone/THF (3:1 ratio).

  • Reaction Time: 14–16 hours total.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, D₂O): δ 7.8–7.2 (m, 7H, naphthyl), 4.1 (dd, 1H, CH-O), 3.3 (m, 1H, CH-N), 1.2 (d, 6H, isopropyl).

  • HPLC : Chiralcel OD-H column, hexane/ethanol (80:20), 1.0 mL/min; retention times: (S)-(-)-form = 12.3 min, (R)-(+)-form = 14.7 min.

Solubility and Stability

PropertyValueMethod
Water solubility45 mg/mL (25°C)USP spectrophotometry
pKa9.45Potentiometric titration
Melting point163–165°CDSC

Comparative Analysis of Methods

MethodOverall YieldeeScalabilityCost
Asymmetric synthesis34%98%ModerateHigh
MIP resolution41%99%HighMedium
Patent route62%99.5%HighLow

The patent route offers the highest yield and enantiopurity, while MIP resolution balances cost and scalability.

Industrial Considerations

  • Green Chemistry : Patent methods reduce toxic solvent use by 40% compared to classical routes.

  • Regulatory Compliance : ICH guidelines mandate ≥99% purity for pharmaceutical-grade (S)-(-)-propranolol hydrochloride .

Q & A

Q. What experimental design strategies are effective for optimizing transdermal patch formulations of (S)-(-)-propranolol hydrochloride?

  • Methodological Answer : A 3² full factorial design is recommended to evaluate the impact of polymer ratios (e.g., HPMC E15 and Eudragit L100) and hydrophilic additives on drug release kinetics and adhesion properties. This approach systematically assesses variables like polymer concentration and plasticizer type, enabling robust optimization of patch performance . Compatibility studies using FTIR and DSC are critical to confirm no drug-polymer interactions .

Q. How can UV spectroscopy be validated for quantifying (S)-(-)-propranolol hydrochloride in pH 7.4 phosphate buffer?

  • Methodological Answer : Construct a calibration curve in the range of 2–20 µg/mL (λmax = 221 nm) with R² ≥ 0.9962 to ensure compliance with Beer-Lambert law. Validate linearity, accuracy, and precision using triplicate measurements. Excipient compatibility must be confirmed via FTIR to avoid interference .

Q. What safety protocols are essential for handling (S)-(-)-propranolol hydrochloride in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319). Use fume hoods to minimize inhalation risks. Emergency procedures include immediate eye rinsing with water for ≥15 minutes and decontamination of spills using alcohol-based adsorbents .

Advanced Research Questions

Q. How do enantiomeric differences between (S)-(-)- and (R)-(+)-propranolol hydrochloride impact β-adrenergic receptor binding assays?

  • Methodological Answer : The (S)-enantiomer exhibits higher β1/β2-AR affinity (Kd = 0.83–6.91 nM) compared to the (R)-form. Use chiral HPLC or SFC to isolate enantiomers before conducting competitive binding assays with radiolabeled ligands (e.g., [³H]-dihydroalprenolol). Validate purity via ¹H NMR to confirm absence of racemization .

Q. What methodologies resolve contradictions in environmental risk assessments of (S)-(-)-propranolol hydrochloride?

  • Methodological Answer : Address variability in ecotoxicity data (e.g., algae EC50 = 1.2–4.7 mg/L) by standardizing test conditions (pH, temperature) and using propranolol-free base controls. Prioritize chronic toxicity studies (NOEC/LOEC) over acute assays to better predict long-term aquatic impacts .

Q. How can differential scanning calorimetry (DSC) detect drug-excipient incompatibilities in sustained-release matrix tablets?

  • Methodological Answer : Compare DSC thermograms of pure (S)-(-)-propranolol hydrochloride with physical mixtures of excipients (e.g., HPMC, ethyl cellulose). Shifts or disappearance of endothermic peaks (e.g., drug melting at ~163°C) indicate interactions. Pair with FTIR to identify chemical degradation pathways .

Q. What strategies improve the detection limit of ¹H NMR for chiral purity analysis in DMSO solutions?

  • Methodological Answer : Use high-field benchtop NMR (≥82 MHz) to enhance resolution of enantiomer-specific signals (e.g., isopropyl doublet at 1.25 ppm). Optimize sample concentration (≥11.2% w/w) and suppress solvent interference via presaturation. Validate against chiral chromatography .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting bioavailability data from buccal vs. transdermal delivery systems?

  • Methodological Answer : Normalize data to surface area and exposure time. Buccal patches may show faster absorption (Tmax = 2–4 hr) due to mucosal vascularization, while transdermal systems provide prolonged release (>24 hr). Use ex vivo permeation models (e.g., Franz cells) with stratum corneum membranes to compare flux rates .

Q. What statistical approaches are recommended for analyzing factorial design data in formulation studies?

  • Methodological Answer : Apply ANOVA with Tukey’s post-hoc test to identify significant factors (p < 0.05). Use response surface methodology (RSM) to model interactions between variables (e.g., polymer ratio vs. dissolution rate). Report 95% confidence intervals for optimization .

Environmental & Regulatory Considerations

Q. How can environmental fate studies align with EMA guidelines for (S)-(-)-propranolol hydrochloride?

  • Methodological Answer : Conduct adsorption/desorption studies (Kd, Koc) in OECD 106-compliant soils. Measure hydrolysis half-lives at pH 4–9 to assess persistence. Submit PNEC values derived from Daphnia magna chronic toxicity data (NOEC = 0.8 mg/L) to regulatory bodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.